

Synthesis of 5-Oxohexanenitrile from Acetone and Acrylonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

[Get Quote](#)

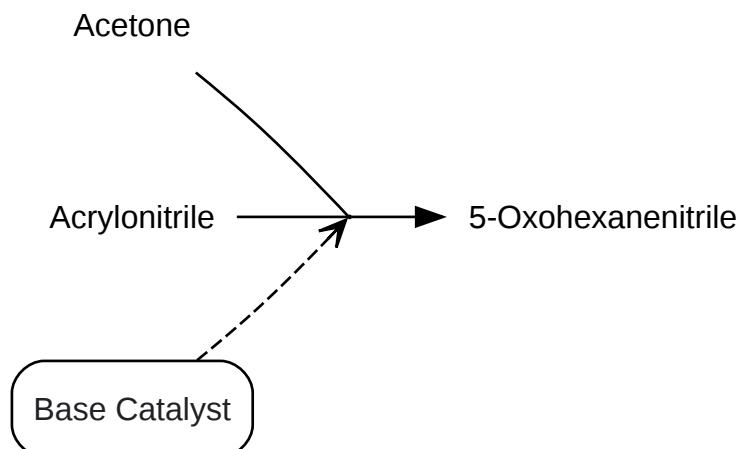
For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **5-oxohexanenitrile**, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the cyanoethylation of acetone with acrylonitrile, a classic example of a base-catalyzed Michael addition reaction. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods to obtain high-purity **5-oxohexanenitrile**.

Introduction

5-Oxohexanenitrile is a key precursor in the synthesis of various heterocyclic compounds, including derivatives of pyridine and other nitrogen-containing ring systems that form the core of many pharmaceutical agents. The reaction between the readily available and inexpensive starting materials, acetone and acrylonitrile, provides an efficient route to this important building block. The reaction proceeds via a base-catalyzed mechanism where the alpha-carbon of acetone acts as a nucleophile, attacking the electron-deficient β -carbon of acrylonitrile. Careful control of reaction parameters is crucial to maximize the yield and minimize the formation of byproducts.


Physicochemical Properties of 5-Oxohexanenitrile

A summary of the key physical and chemical properties of the target compound is presented below for easy reference.

Property	Value
IUPAC Name	5-Oxohexanenitrile [1]
Synonyms	4-Acetylbutyronitrile, 5-Ketohexanenitrile, γ -Acetobutyronitrile
CAS Number	10412-98-3 [1] [2]
Molecular Formula	C_6H_9NO [1] [2] [3]
Molecular Weight	111.14 g/mol [1] [2]
Appearance	Colorless liquid [2]
Boiling Point	108 °C at 14 mmHg [3]
SMILES	<chem>CC(=O)CCCC#N</chem> [1]
InChIKey	<chem>AEVMBQIIZGKQRB-UHFFFAOYSA-N</chem> [1] [2]

Reaction Scheme

The overall chemical transformation is depicted below:

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **5-Oxohexanenitrile**.

Experimental Protocol

This protocol is adapted from established procedures for cyanoethylation reactions.

Materials and Equipment:

- Acetone (ACS grade, anhydrous)
- Acrylonitrile (stabilized, >99%)
- Sodium hydroxide (pellets or solution in methanol)
- Hydrochloric acid (1 M solution)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask (appropriate size)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Dropping funnel
- Separatory funnel
- Distillation apparatus (simple or fractional)
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add a molar excess of acetone. A molar ratio of 4:1 acetone to acrylonitrile is recommended to favor the mono-cyanoethylation product.
- Catalyst Preparation: Prepare a 15 wt.% solution of sodium hydroxide in methanol.
- Reaction Initiation: While stirring the acetone at room temperature, slowly add the sodium hydroxide solution dropwise.
- Addition of Acrylonitrile: Add acrylonitrile to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 1.5 to 2 hours. Monitor the reaction progress by TLC or GC if desired.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Neutralize the mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 7.
 - Transfer the mixture to a separatory funnel and add deionized water.
 - Separate the organic layer.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
- Purification:

- Remove the excess acetone using a rotary evaporator.
- Purify the crude **5-oxohexanenitrile** by vacuum distillation. Collect the fraction boiling at approximately 108 °C at 14 mmHg.

Safety Precautions:

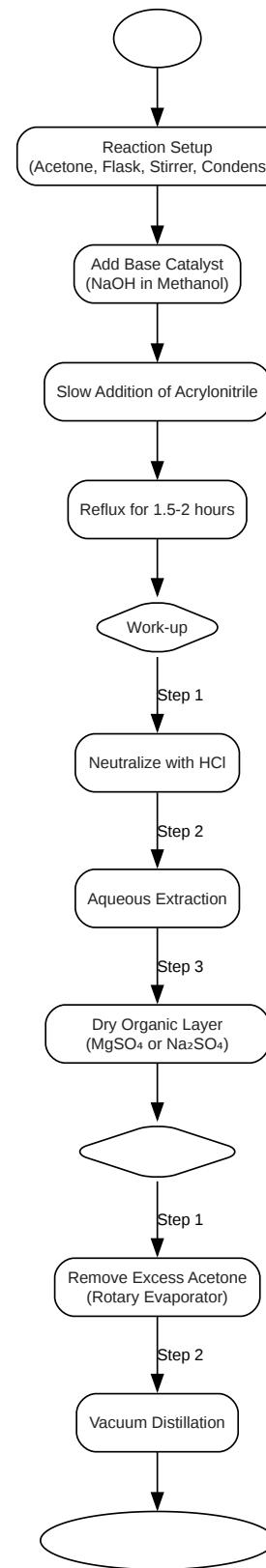
- Acrylonitrile is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
- Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
- The reaction is exothermic; ensure adequate cooling and controlled addition of reagents.

Data Presentation

Table 1: Reactant Quantities and Reaction Parameters

Reactant/Parameter	Molar Mass (g/mol)	Moles	Volume/Mass	Molar Ratio
Acetone	58.08	4.0	232.32 g (294 mL)	4
Acrylonitrile	53.06	1.0	53.06 g (66 mL)	1
Sodium Hydroxide (15 wt.% in MeOH)	-	~0.03	~8.75 g	Catalytic
Reaction Temperature	-	-	80-85 °C	-
Reaction Time	-	-	1.5 - 2 hours	-

Table 2: Expected Yield and Purity


Parameter	Expected Value
Theoretical Yield	111.14 g
Expected Experimental Yield	70-85%
Purity (post-distillation)	>98%

Note: The provided quantities are for a 1-mole scale reaction and can be scaled accordingly. The expected yield is an estimate and may vary based on experimental conditions and technique.

Visualizations

Reaction Mechanism:

The synthesis of **5-oxohexanenitrile** from acetone and acrylonitrile proceeds via a base-catalyzed Michael addition, also known as cyanoethylation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Oxohexanenitrile | CymitQuimica [cymitquimica.com]
- 3. 5-Oxohexanenitrile [webbook.nist.gov]
- To cite this document: BenchChem. [Synthesis of 5-Oxohexanenitrile from Acetone and Acrylonitrile: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084432#synthesis-of-5-oxohexanenitrile-from-acetone-and-acrylonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com